Unveiling the Core: A Technical Guide to the Structure Elucidation of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Unveiling the Core: A Technical Guide to the Structure Elucidation of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Abstract
This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical strategies required for the complete structure elucidation of 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one. This tetracyclic heterocyclic compound serves as a crucial intermediate in the synthesis of the widely used anthelmintic drug, Praziquantel.[1] This document is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural overview, but a deep dive into the causality behind experimental choices and data interpretation. By integrating foundational analytical principles with advanced spectroscopic techniques, this guide establishes a self-validating system for structural confirmation, grounded in authoritative scientific references.
Introduction: The Significance of the Pyrazino[2,1-a]isoquinoline Core
The 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one scaffold is a cornerstone in medicinal chemistry, most notably as the precursor to Praziquantel.[1] Understanding the precise three-dimensional arrangement of this core structure is paramount for quality control in synthesis, for the rational design of new derivatives with potentially improved pharmacological profiles, and for a deeper understanding of its chemical reactivity. The elucidation of such a structure is a systematic process, integrating data from multiple analytical techniques to build a cohesive and irrefutable molecular picture.
This guide will navigate the logical workflow of structure elucidation, from initial characterization to definitive confirmation, emphasizing the synergy between different analytical methods.
The Elucidation Workflow: A Multi-faceted Approach
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Laying the Groundwork
Mass Spectrometry: Determining the Molecular Blueprint
High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step to ascertain the molecular formula.
Experimental Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) HRMS
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Introduce the sample into an ESI-Q-TOF mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
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Analysis: The high-resolution data provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
For 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (C₁₂H₁₄N₂O), the expected exact mass of the [M+H]⁺ ion is calculated and compared with the experimental value.
| Parameter | Theoretical Value |
| Molecular Formula | C₁₂H₁₄N₂O |
| Exact Mass | 202.1106 |
| [M+H]⁺ | 203.1184 |
Trustworthiness: A mass error of less than 5 ppm between the measured and theoretical mass provides high confidence in the proposed molecular formula.
Fragmentation Analysis: While HRMS gives the molecular formula, tandem MS (MS/MS) provides structural insights through fragmentation patterns. The pyrazinoisoquinoline core has characteristic cleavage pathways. Key expected fragments would arise from the cleavage of the piperazine and isoquinoline ring systems.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
For the target molecule, the key vibrational frequencies are indicative of its lactam and aromatic amine functionalities.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (secondary amine) | 3350-3310 (weak) | The piperazine ring contains a secondary amine.[2] |
| C-H Stretch (aromatic) | 3100-3000 | Characteristic of C-H bonds on the benzene ring. |
| C-H Stretch (aliphatic) | 3000-2850 | From the CH₂ groups in the tetrahydroisoquinoline and piperazine moieties. |
| C=O Stretch (lactam) | ~1650 | The amide carbonyl in the six-membered ring. The frequency is influenced by ring strain.[3] |
| C=C Stretch (aromatic) | 1600-1450 | Skeletal vibrations of the benzene ring. |
| C-N Stretch | 1335-1250 (aromatic), 1250-1020 (aliphatic) | Vibrations from the C-N bonds in the heterocyclic system.[2] |
The presence of a strong absorption around 1650 cm⁻¹ is a key indicator of the lactam carbonyl group, while the N-H stretch confirms the secondary amine in the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity of the atoms.[4][5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher), including:
-
¹H NMR
-
¹³C NMR
-
DEPT (Distortionless Enhancement by Polarization Transfer)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H and ¹³C NMR: The Carbon-Proton Skeleton
The ¹H NMR spectrum will show the number of unique proton environments, their chemical shifts, integration (number of protons), and multiplicity (splitting pattern). The ¹³C NMR spectrum, often coupled with DEPT experiments, reveals the number of unique carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts:
Note: These are predicted values based on known data for similar isoquinoline structures. Actual values may vary depending on solvent and other experimental conditions.[6][7][8]
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| 1 | ~3.5 - 4.0 | ~45-50 | m |
| 2 (NH) | ~2.0 - 3.0 | - | br s |
| 3 | ~3.0 - 3.5 | ~40-45 | m |
| 4 (C=O) | - | ~165-170 | - |
| 6 | ~2.8 - 3.2 | ~40-45 | m |
| 7 | ~2.6 - 3.0 | ~25-30 | m |
| Aromatic (4H) | ~7.0 - 7.3 | ~125-135 | m |
| 11b | ~4.5 - 5.0 | ~55-60 | dd |
| Quaternary (aromatic) | - | ~130-140 | - |
2D NMR: Connecting the Pieces
2D NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR.
Caption: Key 2D NMR correlations for structure elucidation.
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COSY: This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will reveal the spin systems within the aliphatic portions of the molecule, for example, connecting H-6 to H-7, and H-7 to the chiral proton H-11b.[9][10]
-
HSQC: This spectrum correlates each proton with the carbon it is directly attached to. It provides a definitive link between the ¹H and ¹³C assignments.[11][12]
-
HMBC: This is one of the most informative experiments, showing correlations between protons and carbons that are 2-3 bonds away. Key HMBC correlations will be:
By systematically analyzing these 2D NMR datasets, the entire planar structure of 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one can be unambiguously assembled.
X-ray Crystallography: The Definitive Confirmation
While NMR and MS provide a robust picture of the molecule's structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of connectivity and stereochemistry.[13][14][15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.[15]
-
Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted and placed in a diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded.[16][17]
-
Structure Solution and Refinement: The diffraction data (intensities and positions of reflections) are processed to generate an electron density map. An atomic model is built into this map and refined to produce the final crystal structure, including precise bond lengths, bond angles, and the absolute configuration of the chiral center (C-11b).[14]
Conclusion
The structure elucidation of 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a paradigm of modern analytical chemistry. It requires a logical and integrated approach, where each technique provides complementary information. High-resolution mass spectrometry establishes the elemental composition, FT-IR identifies key functional groups, and a suite of 1D and 2D NMR experiments meticulously pieces together the atomic connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unequivocal confirmation of the three-dimensional structure. This self-validating workflow ensures the highest degree of scientific integrity and provides the authoritative structural data essential for further research and development in medicinal chemistry.
References
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Pinto, D. C. G. A., et al. (n.d.).
- ChemicalBook. (n.d.). Praziquantel synthesis.
- Chalmers, D. K., et al. (2020). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 25(15), 3458.
- Molbase. (n.d.). Synthesis of 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline.
- Greenwood, M. (2023, November 9).
- Biophysical Chemistry Class Notes. (n.d.).
- ResearchGate. (2006).
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Williams, L. D., & Jones, L. B. (2011). X-Ray Crystallography of Chemical Compounds. PMC.
- Wikipedia. (n.d.). X-ray crystallography.
- Bionity. (n.d.). X-ray crystallography.
- BenchChem. (2025).
- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260.
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- ResearchGate. (2005). FTIR study of five complex ?-lactam molecules.
- Scribd. (n.d.).
- IUPAC. (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry.
- Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
- Moser, A. (2009, December 14). How to Interpret an HSQC-COSY Experiment. ACD/Labs.
- The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- Morcillo, M. A., et al. (2005). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 744-747, 741-748.
- Chemistry LibreTexts. (2020, April 29). 20.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 281.
- ResearchGate. (2015).
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- ETH Zurich NMR Service. (n.d.).
- Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
- PubChem. (n.d.).
- Chemistry - A complete solution. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube.
- Pharmaffiliates. (n.d.). 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one.
- ResearchGate. (n.d.). Prediction of 1H NMR chemical shifts using neural networks.
- The Organic Chemistry Tutor. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.
- ChemicalBook. (n.d.). 1,2,3,6,7,11B-HEXAHYDRO-4H-PYRAZINO(2,1-A)ISOQUINOLINE-4-ONE.
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- Chemistry LibreTexts. (2023, August 29).
- Clark, J. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. 1,2,3,6,7,11B-HEXAHYDRO-4H-PYRAZINO(2,1-A)ISOQUINOLINE-4-ONE | 61196-37-0 [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. acdlabs.com [acdlabs.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. fiveable.me [fiveable.me]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. X-ray_crystallography [bionity.com]
